2,3,5-Trichloro-cis,cis-muconate
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Overview
Description
2,3,5-trichloro-cis,cis-muconate(2-) is a chlorocarboxylic acid anion. It derives from a cis,cis-muconate. It is a conjugate base of a this compound(1-).
Scientific Research Applications
Microbial Degradation and Environmental Bioremediation
Degradation by Alcaligenes Eutrophus
Alcaligenes eutrophus JMP 134 has been identified to degrade chlorinated aromatic compounds, producing 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product in the degradation of 3,5-dichlorocatechol (Pieper et al., 1991).
Conversion by Chloromuconate Cycloisomerases
The conversion of 2-chloro-cis,cis-muconate by chloromuconate cycloisomerases to trans-dienelactone has been studied, highlighting the biochemical pathways involved in chlorinated compound metabolism (Vollmer & Schlömann, 1995).
Stability and Conversion of Chloromuconolactones
Research has shown that chloromuconolactones formed during 2-chloro-cis,cis-muconate turnover are stable at physiological pH, a key factor in understanding the metabolic pathways in bacteria (Vollmer et al., 1994).
Chemical Structure and Biodegradability
Cycloisomerization of Chlorinated Muconic Acids
The cycloisomerization process of chlorinated muconic acids into maleoylacetic acid has been observed in bacteria, contributing to our understanding of how halogenated compounds are broken down in nature (Schmidt & Knackmuss, 1980).
Characterization of Muconate and Chloromuconate Cycloisomerases
Studies on muconate and chloromuconate cycloisomerases from Rhodococcus erythropolis have provided insights into their role in cycloisomerization of chlorinated muconates, indicating a possible independent evolution of these enzymes in different bacterial strains (Solyanikova et al., 1995).
Applications in Polymer Science
- Polyester Synthesis from Muconic Acid: Research has shown that cis,cis-muconic acid, which can be derived from 2,3,5-Trichloro-cis,cis-muconate, can be used in the synthesis of unsaturated polyester resins, demonstrating its potential in creating sustainable polymers (Rorrer et al., 2016).
Enzymatic Kinetics and Mechanism
Kinetic Properties of Muconate Cyclases
The kinetic properties of muconate cyclases have been studied, providing an understanding of their role in catalyzing the conversion of muconates, which is crucial for the metabolic pathways in fungi and bacteria (Thatcher & Cain, 1975).
Formation of Protoanemonin from Muconate
The conversion of 2-Chloro-cis,cis-Muconate to protoanemonin, an antibiotic compound, by muconate cycloisomerases and muconolactone isomerase highlights the biomedical relevance of these enzymes (Skiba et al., 2002).
Properties
Molecular Formula |
C6HCl3O4-2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
(2Z,4E)-2,3,5-trichlorohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H3Cl3O4/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1H,(H,10,11)(H,12,13)/p-2/b3-1+,4-2- |
InChI Key |
AHDWVTPNJCBFTN-TZFCGSKZSA-L |
Isomeric SMILES |
C(=C(\C(=O)[O-])/Cl)\C(=C(/C(=O)[O-])\Cl)\Cl |
Canonical SMILES |
C(=C(C(=O)[O-])Cl)C(=C(C(=O)[O-])Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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